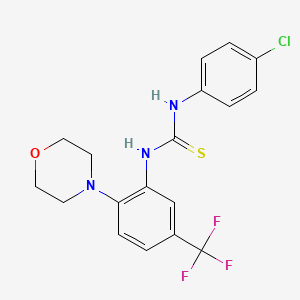
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a useful research compound. Its molecular formula is C18H17ClF3N3OS and its molecular weight is 415.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : C18H17ClF3N3O2
- Molecular Weight : 399.79 g/mol
- CAS Number : 346661-12-9
Thiourea derivatives, including the compound of interest, exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Thiourea compounds have shown significant antibacterial effects against a range of pathogens. The presence of the thiourea group allows for the formation of hydrogen bonds with bacterial targets, enhancing their efficacy .
- Anticancer Properties : Recent studies have highlighted the compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
In a recent study, the compound was tested against HepG2 liver cancer cells. It demonstrated significant cytotoxicity with an IC50 value of approximately 0.62 µM, outperforming conventional therapies like Sorafenib (IC50 = 1.62 µM). The mechanism involved G2/M phase cell cycle arrest and induction of early apoptosis, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various thiourea derivatives, including this compound. It showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with MIC values indicating strong inhibition of bacterial growth .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3OS/c19-13-2-4-14(5-3-13)23-17(27)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-26-10-8-25/h1-6,11H,7-10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBGQGXJPMPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














